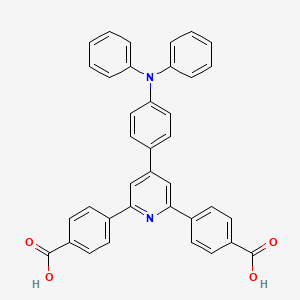
4,4'-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine core substituted with diphenylamino and dibenzoic acid groups, which contribute to its distinctive chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Core: The pyridine core is synthesized through a condensation reaction involving appropriate precursors.
Substitution with Diphenylamino Group: The diphenylamino group is introduced via a nucleophilic substitution reaction.
Attachment of Dibenzoic Acid Groups: The final step involves the esterification or amidation reaction to attach the dibenzoic acid groups to the pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diphenylamino and pyridine groups can interact with various biological molecules, potentially affecting cellular processes and signaling pathways. The exact mechanism may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dibenzoic acid
- 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dianiline
- 4,4’-{4-[4-(Diphenylamino)phenyl]pyridine-2,6-diyl}dibenzamide
Uniqueness
4,4’-(4-(4-(Diphenylamino)phenyl)pyridine-2,6-diyl)dibenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
573685-54-8 |
|---|---|
分子式 |
C37H26N2O4 |
分子量 |
562.6 g/mol |
IUPAC 名称 |
4-[6-(4-carboxyphenyl)-4-[4-(N-phenylanilino)phenyl]pyridin-2-yl]benzoic acid |
InChI |
InChI=1S/C37H26N2O4/c40-36(41)28-15-11-26(12-16-28)34-23-30(24-35(38-34)27-13-17-29(18-14-27)37(42)43)25-19-21-33(22-20-25)39(31-7-3-1-4-8-31)32-9-5-2-6-10-32/h1-24H,(H,40,41)(H,42,43) |
InChI 键 |
HHAXLPGDWRORNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC(=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


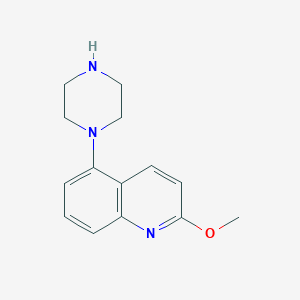
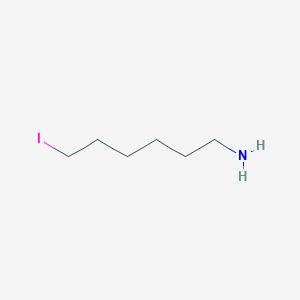
![10,10-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B13136245.png)

![8-[Acetyl(9H-fluoren-2-yl)amino]-2'-deoxyadenosine](/img/structure/B13136255.png)
![Benzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B13136270.png)
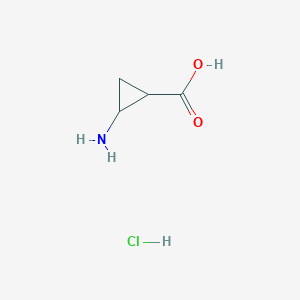
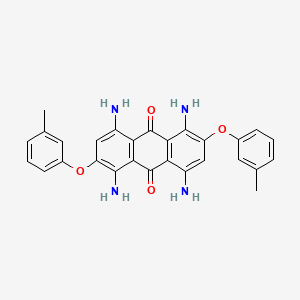
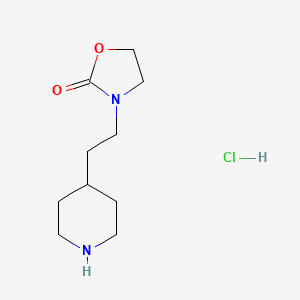
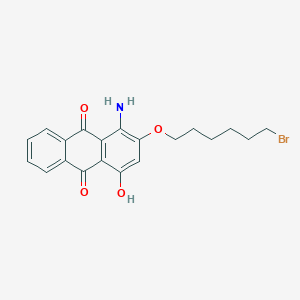



![3H-benzo[e]benzimidazol-2-ylmethanol](/img/structure/B13136316.png)
